molecular formula C17H20IN3 B2586406 Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide CAS No. 365213-50-9

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide

Cat. No. B2586406
CAS RN: 365213-50-9
M. Wt: 393.272
InChI Key: IVBAFWBYVFTIGL-UHFFFAOYSA-M
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Description

Trimethyl({2-phenylimidazo[1,2-A]pyridin-3-YL}methyl)azanium iodide is a chemical compound with the CAS Number: 365213-50-9 . It has a molecular weight of 393.27 .


Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines, which includes this compound, has been developed . This method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The method is fast, clean, high yielding, and environmentally benign .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H20N3.HI/c1-20(2,3)13-15-17(14-9-5-4-6-10-14)18-16-11-7-8-12-19(15)16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1 .


Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines, including this compound, involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.27 . More detailed physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a subject of study due to its chemical properties and reactions with various reagents. Glover, Vaughan, and Bishop (1974) discussed the synthesis and quaternization of some heterocyclic mono- and disulphides, including compounds closely related to trimethyl({2-phenylimidazo[1,2-a]pyridin-3-yl}methyl)azanium iodide. They explored the action of methyl iodide and methyl fluorosulphonate on these compounds, providing insights into their chemical behavior (E. Glover, K. Vaughan, D. C. Bishop, 1974).
  • Tafeenko, Paseshnichenko, and Schenk (1996) conducted X-ray structural investigations on 2-phenylimidazo[1,2-a]pyridine and related salts, including 1-methyl-2-phenyl-imidazo[1,2-a]pyridinium iodide. Their research provides valuable information on the crystal structures and charge distributions within similar compounds, enhancing our understanding of their molecular configurations (V. Tafeenko, K. A. Paseshnichenko, H. Schenk, 1996).

Applications in Material Science and Photovoltaics

  • Wu, Zhang, Hu, Jin, and Hua (2013) explored the use of a similar compound, 1-methyl-3-(trimethylsilyl)methyl-imidazolium iodide, as an iodide source in dye-sensitized solar cells. Their findings suggest potential applications of related compounds in renewable energy technologies, demonstrating the versatility of these compounds in material science (Wenjun Wu, Xiaoyu Zhang, Yue Hu, B. Jin, J. Hua, 2013).

Catalysis and Chemical Synthesis

Photophysical Studies

  • Research by Roslan, Chuah, and Jaenicke (2017) into the synthesis of 3-phenylimidazo[1,2-a]pyridines via perfluorohexyl iodide-mediated coupling provides insight into the photophysical properties of these compounds. Such studies are essential for understanding how these compounds interact with light, which is critical for applications ranging from photovoltaics to fluorescent markers (Irwan Iskandar Roslan, G. Chuah, S. Jaenicke, 2017).

properties

IUPAC Name

trimethyl-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]azanium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N3.HI/c1-20(2,3)13-15-17(14-9-5-4-6-10-14)18-16-11-7-8-12-19(15)16;/h4-12H,13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBAFWBYVFTIGL-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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